molecular formula C38H59N7O8 B14437800 L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl- CAS No. 75922-52-0

L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl-

Cat. No.: B14437800
CAS No.: 75922-52-0
M. Wt: 741.9 g/mol
InChI Key: VBXAFDSUVWHGGB-LWAQOXNASA-N
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Description

L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl- is a complex peptide compound composed of several amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Each amino acid in the sequence contributes to the overall properties and functions of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed, usually with a reagent like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like HF or TFA.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can modify the peptide bonds or side chains, altering the peptide’s structure and function.

    Substitution: Amino acid residues can be substituted with other functional groups to create peptide analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can produce hydroxylated phenylalanine derivatives, while reduction can lead to the formation of reduced peptide bonds.

Scientific Research Applications

L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics

Properties

CAS No.

75922-52-0

Molecular Formula

C38H59N7O8

Molecular Weight

741.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C38H59N7O8/c1-7-23(5)31(36(50)43-32(24(6)8-2)35(49)41-30(22(3)4)38(52)53)42-34(48)28-17-13-19-45(28)37(51)26(20-25-14-10-9-11-15-25)40-33(47)27-16-12-18-44(27)29(46)21-39/h9-11,14-15,22-24,26-28,30-32H,7-8,12-13,16-21,39H2,1-6H3,(H,40,47)(H,41,49)(H,42,48)(H,43,50)(H,52,53)/t23-,24-,26-,27-,28-,30-,31-,32-/m0/s1

InChI Key

VBXAFDSUVWHGGB-LWAQOXNASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CN

Origin of Product

United States

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